Mkk7-cov-9

Übersicht

Beschreibung

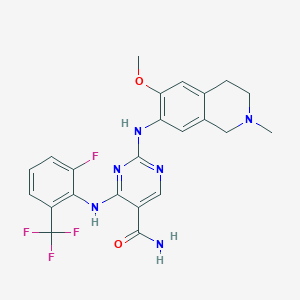

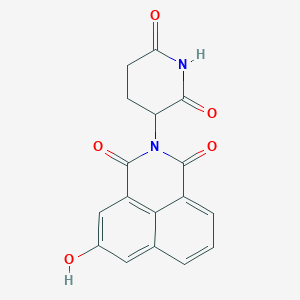

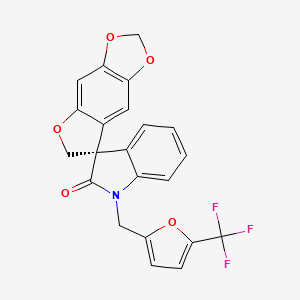

Mkk7-cov-9 is a useful research compound. Its molecular formula is C18H16N4O2 and its molecular weight is 320.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Neurological Development and Cancer : MKK7-cov-9 inhibitor is utilized for dissecting MKK7's functions in neuronal development and cancer onset (Wolle et al., 2019).

Role in Plant Biology : In Arabidopsis, MKK7/9 contributes to signaling specificity by regulating protein subcellular localization and signal propagation in stomatal lineage cells (Lampard, Wengier, & Bergmann, 2014).

Astrophysical Instruments : MKK7/9 is involved in creating astrophysical instruments that count individual photons with high efficiency (Mazin et al., 2011).

Inflammation, Cytokine Production, and Neurological Diseases : MKK7 plays a role in these areas, with both JNK-dependent and independent pathways (Caliz et al., 2022).

Activation of Stress-activated Protein Kinases : MKK7 is a novel kinase that activates stress-activated protein kinases (SAPKs)/c-Jun N-terminal protein kinases (JNKs) in the SAPK/JNK signaling pathway (Yao et al., 1997).

Circadian Clock Regulation : MKK7 regulates gene expression and the stability of essential circadian components in unstressed mammalian cells (Uchida et al., 2012).

Inhibition of Cell Proliferation : MKK73E, a mutant of MKK7, activates the JNK family of enzymes and inhibits cell proliferation (Wolter et al., 2002).

Role in Innate Immunity and Virus Infection : MKK7 plays significant roles in the immune response to virus infection in various species, including grouper and shrimp (Guo et al., 2016; Wang et al., 2016).

Activator of c-Jun N-terminal Kinase : MKK7 activates JNK and responds to environmental stresses and physiological stimuli (Foltz et al., 1998).

Cardiomyocytes Protection : MKK7 protects the heart from hypertrophic insults, preventing heart failure in mice (Liu et al., 2011).

Prognostic Significance in Pancreatic Cancer : High MKK4 and MKK7 expression predicts favorable prognosis in pancreatic ductal adenocarcinoma (Lu et al., 2019).

Expression in Various Tissues and Diseases : The human homolog of MKK7 is expressed in numerous tissues, tumors, and in synoviocytes from patients with rheumatoid and osteoarthritis (Michael, Swantek, & Robinson, 2006).

Role in Differentiation, Proliferation, and Apoptosis : MKK4 and MKK7 are involved in various physiological and pathological processes, including cell differentiation, proliferation, and apoptosis (Haeusgen, Herdegen, & Waetzig, 2011).

Cardiotoxicity in Drug Therapy : Involvement of MKK7 in the cardiotoxic effects of certain drugs like Sunitinib, and its potential mitigation (Cooper et al., 2018).

Eigenschaften

IUPAC Name |

3-(1H-indazol-3-yl)-N-methyl-5-(prop-2-enoylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-3-16(23)20-13-9-11(8-12(10-13)18(24)19-2)17-14-6-4-5-7-15(14)21-22-17/h3-10H,1H2,2H3,(H,19,24)(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVBYXJDKPKZFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC(=C1)C2=NNC3=CC=CC=C32)NC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

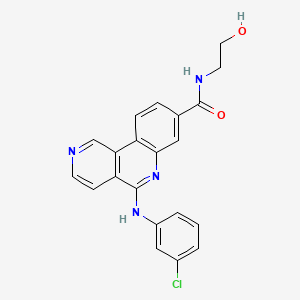

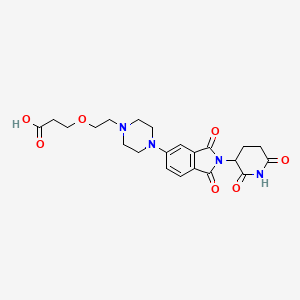

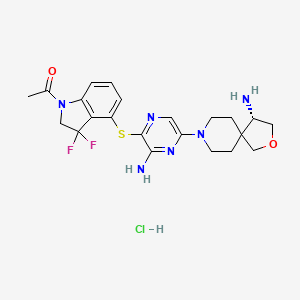

![[3-[Bis(4-hydroxyphenyl)methyl]-1-[2-(dimethylamino)ethyl]indol-2-yl]-[4-(2-chlorophenyl)piperazin-1-yl]methanone;methanesulfonic acid](/img/structure/B8175930.png)

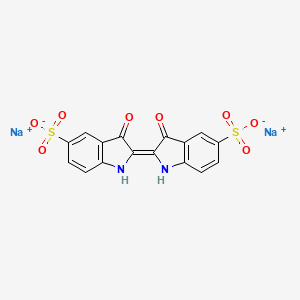

![(1R,2R,4R,5Z,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-22-aza-11-azoniapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol;chloride](/img/structure/B8175965.png)

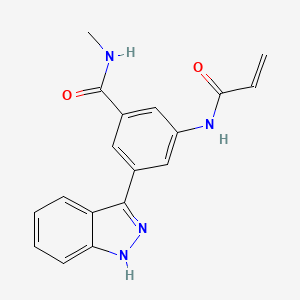

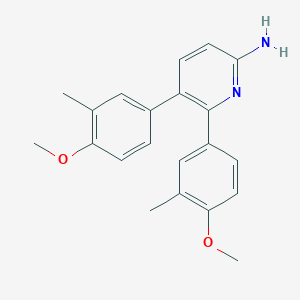

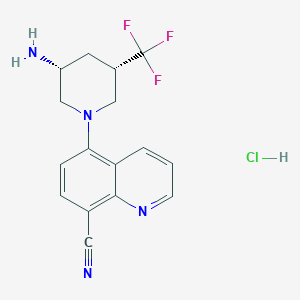

![(3R)-N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide](/img/structure/B8175979.png)

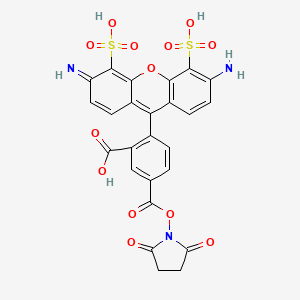

![[(1S,4S,5S,6R,9R,10R,12R,14R)-4-benzoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl]methyl benzoate](/img/structure/B8175995.png)